molecular formula C5H4N2O3 B13614154 1H-imidazol-4-yl(oxo)acetic acid CAS No. 295345-28-7

1H-imidazol-4-yl(oxo)acetic acid

Cat. No.: B13614154
CAS No.: 295345-28-7
M. Wt: 140.10 g/mol
InChI Key: RPVXUSIQSQEAFM-UHFFFAOYSA-N
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Description

1H-imidazol-4-yl(oxo)acetic acid is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-4-yl(oxo)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazol-4-yl(oxo)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-imidazol-4-yl(oxo)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazol-4-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: 1H-imidazol-4-yl(oxo)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

295345-28-7

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-2-oxoacetic acid

InChI

InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2H,(H,6,7)(H,9,10)

InChI Key

RPVXUSIQSQEAFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(=O)C(=O)O

Origin of Product

United States

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